![molecular formula C21H17F3O5 B610900 3,5,7-三羟基-8-(3-甲基丁-2-烯-1-基)-2-(4-(三氟甲基)苯基)-4H-色满-4-酮 CAS No. 1446712-19-1](/img/structure/B610900.png)
3,5,7-三羟基-8-(3-甲基丁-2-烯-1-基)-2-(4-(三氟甲基)苯基)-4H-色满-4-酮
描述
SNG-1153 is a modulator of estrogen receptor ER-alpha36.
科学研究应用
Breast Cancer
SNG-1153 is under development for the treatment of breast cancer . It is a second-generation small molecule developed based on the structure of icaritin, and it acts by targeting the estrogen receptor (ER)-alpha 36 . This suggests that SNG-1153 may have potential therapeutic effects in breast cancer treatment .
Non-Small Cell Lung Cancer
Research has shown that SNG-1153 has potential applications in the treatment of non-small cell lung cancer . It is believed to exhibit growth inhibitory activity in lung cancer cells , suggesting its potential as a therapeutic agent in this field.
Chronic Myeloid Leukaemia (CML)
SNG-1153 is under development for the treatment of chronic myeloid leukaemia (CML) . While specific details about its mechanism of action in CML are not readily available, its development based on the structure of icaritin and its targeting of ER-alpha 36 suggest potential therapeutic effects .
Melanoma
SNG-1153 is being studied for its potential use in the treatment of melanoma . However, specific details about its effects and mechanism of action in melanoma are not readily available from the current literature.
Multiple Myeloma
SNG-1153 is under development for the treatment of multiple myeloma . As with some of the other applications, specific details about its effects and mechanism of action in multiple myeloma are not readily available from the current literature.
作用机制
Target of Action
SNG-1153, also known as “Fukelading”, primarily targets the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in the regulation of various biological processes, including cell proliferation and differentiation .
Mode of Action
SNG-1153 acts as an ERα modulator . It interacts with ERα, leading to changes in the receptor’s activity. This interaction can influence the transcription of genes regulated by ERα, thereby affecting cellular functions .
Biochemical Pathways
SNG-1153 affects several signaling pathways in cancer cells. It modulates the activity of key signaling effectors, including the estrogen receptor splice variant ERα36, the transcription factors STAT3 and NFκB, and the chemokine receptor CXCR4 . It also influences the generation of reactive oxygen species and targets sphingosine kinase-1 . Furthermore, SNG-1153 engages the RAGE-HMGB1 signaling route and modulates the apoptosis/autophagy crosstalk .
Pharmacokinetics
It is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes.
Result of Action
SNG-1153 has shown promising anticancer activity. It inhibits the growth of cancer cells and induces apoptosis . In lung cancer, SNG-1153 has been found to inhibit tumor formation and decrease the population of CD133-positive cancer cells, which are often associated with cancer stem cells . It also induces β-catenin phosphorylation and down-regulates β-catenin .
Action Environment
The action of SNG-1153 can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s efficacy. SNG-1153 has been found to exert profound changes on the tumor microenvironment to favor an immune response . .
属性
IUPAC Name |
3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMDMVBLQNMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one | |
CAS RN |
1446712-19-1 | |
Record name | SNG-1153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNG-1153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。